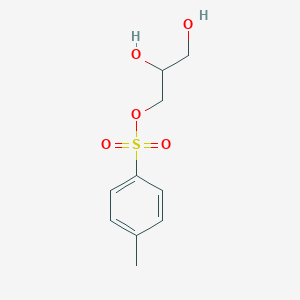

(R,S)-1-Tosyl Glycerol

概要

説明

L-エフロニチン塩酸塩は、オルニチン脱炭酸酵素の不可逆的阻害剤であるエフロニチンの塩酸塩です。 この化合物は、主にアフリカトリパノソーマ症(睡眠病)の治療に使用され、女性における不要な顔面毛の減少のための局所クリームとしても使用されます . また、特定の種類のがん治療における可能性についても調査されています .

準備方法

合成ルートと反応条件

L-エフロニチン塩酸塩は、以下の手順で合成できます。

出発物質: 合成はL-オルニチンから始まります。

フッ素化: L-オルニチンはフッ素化剤と反応してジフルオロメチル基を導入します。

塩酸塩の形成: 生成された化合物は次に塩酸で処理されて塩酸塩を形成します.

工業生産方法

L-エフロニチン塩酸塩の工業生産は、収率と純度が最適化された同様の手順を使用した大規模合成を含みます。 このプロセスには以下が含まれます。

溶解: L-オルニチンを水に溶解します。

反応: クラウンエーテルと水酸化カルシウムを加え、次にコリンを加えて混合物を加熱します。

pH調整: 硫酸を使用してpHを調整し、その後ろ過によって不純物を除去します。

濃縮: 溶液を減圧濃縮し、塩酸でpHを調整します。

化学反応の分析

Desymmetrization of Glycerol

Copper-catalyzed asymmetric sulfonylative desymmetrization of glycerol with p-toluenesulfonyl chloride (TsCl) can yield monotosylated glycerol in high yield and enantiomeric excess. The reaction uses copper trifluoromethanesulfonate (Cu(OTf)2)/( R, R)-PhBOX and sodium carbonate in acetonitrile . Acetone is a suitable solvent for this reaction .

Use as an Intermediate

(R,S)-1-Tosyl Glycerol is an intermediate in synthesizing thioethers, compounds with various applications in organic chemistry .

Glycerol Transformations

Glycerol can be transformed into high-value-added chemical products through ketalization and esterification reactions . In particular, glycerol ketalization with acetone produces solketal, a valuable product with various applications .

Chiral Building Block

This compound serves as a chiral building block in creating various compounds. It facilitates the production of novel compounds with distinct properties through reactions with alcohols and amines .

Isotopically Labeled Derivatives

Deuterated forms of 1-Tosyl Glycerol, such as this compound-d5, are used in metabolic pathway studies, drug metabolism research, and the synthesis of complex molecules [3, 5, 11].

Biological Evaluation of Triazoles Derived from Tosyl Glycerol

Triazole derivatives of this compound have shown promise as antifungal agents .

Antifungal Activity

| Compounds | ED50 (µg mL-1) | ED100 (µg mL-1) |

|---|---|---|

| MG | SP | |

| 4a | 529.50 | 21.48 |

| 4b | 715.72 | 14.45 |

| 4c | 682.63 | 4.97 |

| 4d | 529.94 | 0.98 |

| 4e | 502.20 | 2.41 |

| 4f | 394.80 | 10.70 |

| 4g | 496.02 | 0.44 |

| 4h | 519.76 | 0.83 |

| Tebuconazole | 0.26 | <1 |

MG = mycelial growth, SP = sporulation

These compounds have demonstrated inhibitory effects on fungal growth and sporulation, with some, like 4g and 4h, showing high efficiency in controlling Colletotrichum gloeosporioides .

Phytotoxicity and Cytotoxicity

Ether Lipids

This compound derivatives are crucial in synthesizing ether lipids, which are present in living organisms . These lipids feature an ether bond linkage at the sn-1 position of the glycerol backbone and are synthesized through tosylation and alkylation reactions .

科学的研究の応用

Scientific Research Applications

-

Organic Synthesis:

- Key Intermediate: (R,S)-1-Tosyl Glycerol is crucial in synthesizing various organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse chemical entities.

- Reactivity: The tosyl group acts as an excellent leaving group, facilitating reactions with nucleophiles such as amines, thiols, and alkoxides.

-

Biological Applications:

- Building Block for Biologically Active Molecules: It is utilized in the preparation of compounds with potential therapeutic effects, serving as a precursor in drug development .

- Metabolic Pathways: The compound interacts with metabolic pathways involving glycerol, potentially influencing glycerol uptake and metabolism in biological systems.

- Industrial Applications:

Case Study 1: Synthesis of Glycerol Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing glyceraldehyde and glyceric acid through oxidation reactions. The oxidation was facilitated using potassium permanganate, yielding high conversions .

Case Study 2: Applications in Drug Development

Research highlighted its role in synthesizing novel drug candidates targeting specific biological pathways. The ability to modify functional groups on the glycerol backbone enables the design of compounds with enhanced biological activity .

作用機序

L-エフロニチン塩酸塩は、オルニチン脱炭酸酵素を不可逆的に阻害することによって効果を発揮します。 この酵素は、細胞の成長と分化に不可欠なポリアミンの生合成に不可欠です。 この酵素を阻害することによって、L-エフロニチン塩酸塩はポリアミン生合成経路を阻害し、細胞増殖と毛の成長を抑制します .

類似の化合物との比較

L-エフロニチン塩酸塩は、その特定の作用機序と用途のために、他の類似の化合物とは異なります。

類似化合物との比較

L-Eflornithine Hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and applications:

Similar Compounds: Other ornithine decarboxylase inhibitors include difluoromethylornithine and alpha-difluoromethylornithine

Uniqueness: L-Eflornithine Hydrochloride is particularly effective in treating African trypanosomiasis and reducing facial hair growth, which sets it apart from other inhibitors

生物活性

(R,S)-1-Tosyl Glycerol is a significant compound in organic chemistry, particularly known for its versatility as a reagent in various synthesis processes. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential applications.

This compound is synthesized through the tosylation of glycerol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. This reaction yields mono-, di-, and tri-tosylates of glycerol, with this compound being one of the primary products. The molecular formula for this compound is C₉H₁₈O₃S, with a molecular weight of approximately 206.30 g/mol.

The synthesis process can be optimized for yield and selectivity, often monitored via thin-layer chromatography (TLC) to identify the formation of various tosylates. The structural characterization is confirmed using nuclear magnetic resonance (NMR) and infrared spectroscopy, which indicate the presence of specific functional groups and the absence of hydroxyl peaks in fully tosylated derivatives .

Antibacterial Properties

Recent studies have demonstrated that mono-, di-, and tri-tosylates of glycerol exhibit notable antibacterial activity. Specifically, these compounds have shown effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 1 mg/mL, indicating their potential as antimicrobial agents .

The following table summarizes the antibacterial activity of different tosylated glycerol derivatives:

| Compound Type | MIC Against Staphylococcus aureus (mg/mL) | MIC Against Pseudomonas aeruginosa (mg/mL) |

|---|---|---|

| Mono-tosyl Glycerol | 1 | 1 |

| Di-tosyl Glycerol | 1 | 1 |

| Tri-tosyl Glycerol | 1 | 1 |

The mechanism underlying the antibacterial activity of this compound involves its ability to enhance nucleophilicity at the glycerol site due to the presence of the tosyl group. This enhancement allows for more effective interactions with bacterial cell membranes or enzymes critical for bacterial survival and proliferation .

Case Studies

A study conducted by Yusof et al. explored the antibacterial properties of mono-, di-, and tri-tosylates derived from glycerol. The researchers utilized a disc diffusion method to assess the inhibition zones produced by these compounds against various bacterial strains. The results indicated significant inhibition, reinforcing the potential application of these compounds in pharmaceutical formulations aimed at combating bacterial infections .

Another research effort highlighted an alternative synthetic route for producing functionalized glycerols, demonstrating that direct tosylation can lead to improved yields compared to traditional methods . This suggests that not only does this compound have biological relevance, but its synthesis can be optimized to enhance its availability for research and application.

Applications

Given its biological activity, this compound can potentially be employed in:

- Pharmaceuticals : As an intermediate for synthesizing new antimicrobial agents.

- Organic Synthesis : In reactions requiring high reactivity due to enhanced nucleophilicity.

- Biochemical Research : As a tool for studying mechanisms of bacterial resistance or susceptibility.

特性

IUPAC Name |

2,3-dihydroxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975881 | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73073-07-1, 6047-51-4 | |

| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。